molecular formula C9H14BNO3 B3241040 6-Isopropoxy-2-methylpyridine-3-boronic acid CAS No. 1451391-02-8

6-Isopropoxy-2-methylpyridine-3-boronic acid

Cat. No.: B3241040
CAS No.: 1451391-02-8
M. Wt: 195.03 g/mol
InChI Key: ZWVRPRGIYXIPRM-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an isopropoxy group at position 6, a methyl group at position 2, and a boronic acid moiety at position 2.

Boronic acids are pivotal in organic synthesis due to their ability to form stable covalent bonds with diols and their utility in transition-metal-catalyzed couplings . The isopropoxy and methyl substituents in this compound likely influence its electronic and steric properties, affecting reactivity and solubility.

Properties

IUPAC Name

(2-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVRPRGIYXIPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-methylpyridine-3-boronic acid typically involves the reaction of 6-Isopropoxy-2-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 6-Isopropoxy-2-methylpyridine-3-boronic acid with key analogs:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Properties
This compound Not listed 6-isopropoxy, 2-methyl C9H14BNO3 181.02 (calculated) ~8.0 Likely high steric hindrance; moderate solubility in polar solvents
(6-Isopropoxypyridin-3-yl)boronic acid 870521-30-5 6-isopropoxy C8H12BNO3 181.00 N/A Lower steric bulk compared to methyl-substituted analog
5-Chloro-6-isopropoxypyridine-3-boronic acid 1150114-69-4 5-Cl, 6-isopropoxy C8H11BClNO3 215.44 N/A Electron-withdrawing Cl enhances electrophilicity; potential for higher reactivity in couplings
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid 477598-24-6 6-isopropyl, 2-methoxy C9H14BNO3 195.02 7.16 Increased hydrophobicity due to isopropyl group; methoxy enhances electron density
6-Methoxy-4-methylpyridin-3-ylboronic acid 503184-35-8 6-methoxy, 4-methyl C7H10BNO3 167.00 N/A Methyl at position 4 reduces steric hindrance at coupling site

Reactivity in Cross-Coupling Reactions

  • This contrasts with 6-Methoxy-4-methylpyridin-3-ylboronic acid, where the methyl group is distal to the boronic acid, minimizing steric interference .
  • Electronic Effects : The isopropoxy group is electron-donating, which may reduce the electrophilicity of the boronic acid compared to electron-withdrawing substituents (e.g., Cl in 5-Chloro-6-isopropoxypyridine-3-boronic acid ). Chlorine-substituted analogs are often more reactive in couplings due to enhanced electrophilicity .
  • Substituent Position : The 6-isopropoxy group in the target compound may direct coupling reactions to specific positions on partner aryl halides, similar to how methoxy groups in 6-Methoxy-3-pyridinecarboxaldehyde influence regioselectivity .

Biological Activity

6-Isopropoxy-2-methylpyridine-3-boronic acid (CAS Number: 1451391-02-8) is an organoboron compound with significant potential in various biological applications. Its unique structural features, particularly the isopropoxy group, enhance its reactivity and selectivity, making it a valuable reagent in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound has the molecular formula C9H14BNO3C_9H_{14}BNO_3 and a molecular weight of approximately 195.023 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors.

The primary mechanism of action for boronic acids like this compound involves their interaction with proteasomes and other enzymes:

  • Proteasome Inhibition : The boronic acid group can form reversible covalent bonds with the active sites of proteasomes, leading to inhibition of their activity. This results in the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may also inhibit various enzymes by binding to their active sites, thereby modulating cellular processes that are crucial for cancer progression and other diseases.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : The compound is being explored for its potential as an anticancer agent due to its ability to inhibit proteasome activity. This inhibition can lead to programmed cell death in cancer cells, making it a candidate for cancer therapy.
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral properties, although more research is needed to confirm these effects and elucidate the underlying mechanisms.
  • Synthesis of Bioactive Molecules : It plays a significant role in synthesizing biologically active molecules, contributing to drug development efforts across various therapeutic areas .

Case Studies and Research Findings

Several studies have investigated the biological activity of related boronic acids, providing insights into the potential effects of this compound:

Comparison with Similar Compounds

Compound NameMolecular FormulaActivity Type
5-Methyl-6-(piperidin-1-yl)pyridin-3-yl boronic acidC12H16BNO2Proteasome inhibitor
2-Methylpyridine-3-boronic acidC6H8BNO2Anticancer agent
2-Methylpyridine-4-boronic acidC6H8BNO2Antiviral agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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